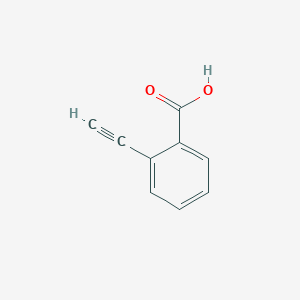

2-Ethynylbenzoic acid

描述

Overview of Alkyne-Substituted Benzoic Acids in Organic Synthesis

Alkyne-substituted benzoic acids are a class of organic compounds that have garnered considerable attention in synthetic chemistry. The presence of the reactive alkyne group, a carbon-carbon triple bond, alongside the carboxylic acid moiety on a benzene (B151609) ring, provides a powerful platform for constructing a variety of molecular scaffolds. The alkyne can participate in numerous reactions, including cycloadditions, cross-coupling reactions, and hydrations, while the carboxylic acid can be converted into esters, amides, and other derivatives. mdpi.comorganic-chemistry.org This dual reactivity is leveraged by chemists to create complex molecules with applications in pharmaceuticals and materials science. chemimpex.comchemimpex.com

The strategic placement of the alkyne and carboxylic acid groups on the aromatic ring influences the regioselectivity and stereoselectivity of these reactions. For instance, the intramolecular cyclization of 2-alkynyl-substituted benzoic acids can lead to the formation of different heterocyclic systems depending on the reaction conditions and the catalyst employed. mdpi.com Gold-catalyzed cycloisomerization of these acids can yield a mixture of regioisomers, while rhenium-catalyzed cyclization can selectively produce isocoumarins. mdpi.comresearchgate.net Furthermore, ruthenium-catalyzed additions of benzoic acids to alkynes have been developed to produce enol esters with high efficiency and selectivity. nih.gov

Significance of 2-Ethynylbenzoic Acid as a Versatile Synthetic Intermediate

This compound (also known as o-ethynylbenzoic acid) is a particularly valuable member of the alkyne-substituted benzoic acid family. apolloscientific.co.uk Its structure, with the alkyne and carboxylic acid groups in an ortho relationship, makes it an ideal precursor for a variety of cyclization reactions to form fused-ring systems. This proximity allows for intramolecular reactions that are often more efficient and selective than their intermolecular counterparts.

One of the most prominent applications of this compound is in the synthesis of isocoumarins and related heterocyclic compounds. researchgate.netacs.org These motifs are present in a number of natural products and biologically active molecules. For example, rhenium complex-catalyzed cyclization of 2-ethynylbenzoic acids has been shown to be a highly selective method for preparing isocoumarins. researchgate.netclockss.org The reaction proceeds via a 6-endo cyclization, demonstrating the utility of the ortho-positioning of the reactive groups. researchgate.net Similarly, rhodium-catalyzed C-H activation and annulation reactions of benzoic acids with alkynes provide another route to substituted isocoumarins. acs.org

The versatility of this compound extends beyond cyclizations. The alkyne handle can be functionalized through various means, such as Sonogashira coupling, to introduce a wide range of substituents. clockss.org This allows for the creation of a library of derivatives with diverse properties and potential applications.

Historical Context of Research Involving Ethynylbenzoic Acid Derivatives

Research into ethynylbenzoic acid derivatives has evolved significantly over the years. Early investigations likely focused on the fundamental reactivity of these bifunctional molecules. The development of powerful cross-coupling reactions, such as the Sonogashira coupling, in the latter half of the 20th century, greatly expanded the synthetic utility of ethynylbenzoic acids. clockss.org This reaction allows for the straightforward introduction of the ethynyl (B1212043) group onto the benzoic acid scaffold, or for the further functionalization of the alkyne itself.

More recently, the focus has shifted towards the development of sophisticated catalytic systems to control the reactivity of ethynylbenzoic acids with high levels of precision. The use of transition metals like gold, rhodium, and rhenium has opened up new avenues for selective transformations. mdpi.comresearchgate.netacs.org Gold catalysts, for instance, have been shown to be effective in promoting the addition of carboxylic acids to alkynes. mdpi.com Rhenium complexes have been employed for the selective synthesis of isocoumarins from 2-ethynylbenzoic acids. researchgate.netclockss.org These modern catalytic methods represent a significant advancement in the field, enabling the efficient and selective synthesis of complex molecules from relatively simple starting materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSGANIYBODQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506937 | |

| Record name | 2-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33578-00-6 | |

| Record name | 2-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethynylbenzoic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the ethynyl (B1212043) group directly onto the benzoic acid framework. These approaches are valued for their efficiency and atom economy.

Sonogashira Coupling Reactions in 2-Ethynylbenzoic Acid Synthesis

The Sonogashira reaction is a cornerstone in the synthesis of this compound and its derivatives. wikipedia.orgsci-hub.se This cross-coupling reaction typically involves the use of a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgsci-hub.se

In a typical procedure, an aryl halide, such as 2-iodobenzoic acid, is reacted with a terminal alkyne in the presence of a palladium complex, like Pd(PPh₃)₂Cl₂, and a copper(I) salt, often CuI, in a basic solvent like triethylamine. imperial.ac.uk The reaction can be carried out under mild conditions, including at room temperature, making it suitable for the synthesis of complex molecules. wikipedia.org The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, palladium catalysts with bidentate ligands such as Pd(dppe)Cl₂ or Pd(dppf)Cl₂ have also been successfully employed. sci-hub.se

The versatility of the Sonogashira coupling allows for the synthesis of a wide array of 2-alkynylbenzoic acids by varying the alkyne coupling partner. clockss.orgscielo.org.mx This method has been utilized in both solution-phase and solid-phase synthesis. imperial.ac.uk

Table 1: Examples of Catalysts and Conditions for Sonogashira Coupling

| Catalyst System | Coupling Partners | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₂Cl₂, CuI | Methyl 2-iodobenzoate (B1229623), 2-(trimethylsilyl)acetylene | Et₃N | THF | Room Temp. | imperial.ac.uk |

| Pd(OAc)₂, PPh₃, CuI | 2-Iodobenzoic acid, Terminal Alkynes | Et₃N | DMF | 80 °C | rsc.org |

| PdCl₂(dppf), dppp, CuI | Arylcarboxylic acid 2-pyridyl esters, Terminal Alkynes | Na₂CO₃ | - | - | rsc.org |

Preparation from Methyl Esters and Hydration Techniques

An alternative route to this compound involves the synthesis and subsequent hydrolysis of its methyl ester, methyl 2-ethynylbenzoate. clockss.orgrsc.org The ester is often prepared via a Sonogashira coupling of methyl 2-iodobenzoate with a protected alkyne, such as trimethylsilylacetylene. imperial.ac.ukrsc.org

Following the coupling reaction, the resulting methyl 2-alkynylbenzoate is subjected to hydrolysis to yield the corresponding 2-alkynylbenzoic acid. rsc.org This hydrolysis is typically achieved by heating the ester with a base, such as sodium hydroxide, in a solvent mixture like aqueous tetrahydrofuran (B95107). rsc.org In some cases, if a silyl-protected alkyne was used, the deprotection and ester hydrolysis can occur in a single step. rsc.org

Hydration of the alkyne moiety in this compound derivatives, such as ethyl o-ethynylbenzoate, using reagents like sulfuric acid in the presence of mercuric sulfate (B86663), can lead to the formation of 3-substituted isocoumarins. jst.go.jp

Desilylation of 2-[(Trimethylsilyl)ethynyl]benzoic Acids to Yield this compound

The use of a trimethylsilyl (B98337) (TMS) group as a protecting group for the terminal alkyne is a common strategy in the synthesis of this compound. imperial.ac.uk The TMS group prevents unwanted side reactions of the acidic acetylenic proton. The synthesis often starts with the Sonogashira coupling of a 2-halobenzoic acid derivative with trimethylsilylacetylene. imperial.ac.uk

The crucial step in this approach is the desilylation of the resulting 2-[(trimethylsilyl)ethynyl]benzoic acid or its ester. This is typically accomplished using a fluoride (B91410) source, such as potassium fluoride (KF) in methanol (B129727) or tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (THF). imperial.ac.ukmdpi.com The desilylation reaction is generally efficient and proceeds under mild conditions to afford the desired this compound. researchgate.net This method provides a reliable route to the target compound, avoiding the direct handling of the more reactive and potentially unstable terminal alkyne during the initial coupling step. researchgate.net

Precursor-Based Synthetic Routes

Precursor-based routes involve the synthesis of a substituted benzoic acid that can be subsequently converted to this compound or its derivatives. These methods offer flexibility in introducing various substituents onto the aromatic ring.

Synthesis of 2-(Arylethynyl)benzoic Acids

The synthesis of 2-(arylethynyl)benzoic acids is a significant area of research as these compounds are precursors to various heterocyclic structures. The primary method for their synthesis is the Sonogashira coupling of a 2-halobenzoic acid or its ester with a terminal arylacetylene. clockss.org

For example, methyl 2-iodobenzoate can be coupled with various arylethynes using a palladium-copper catalytic system. clockss.org The resulting methyl 2-(arylethynyl)benzoates are then hydrolyzed to the corresponding carboxylic acids. clockss.org This approach allows for the introduction of a wide range of aryl groups with different electronic and steric properties onto the ethynyl substituent. The nature of the aryl group can influence the properties and subsequent reactivity of the 2-(arylethynyl)benzoic acid. For instance, electron-donating groups on the aromatic ring of the arylacetylene have been shown to lead to excellent yields in subsequent cyclization reactions. clockss.org

Derivatization of 2-Iodobenzoic Acid and Related Halide Coupling Partners

2-Iodobenzoic acid is a key and commercially available starting material for the synthesis of this compound and its derivatives. imperial.ac.ukrsc.org Its derivatization is a common strategy to access a variety of substituted precursors. Fischer esterification of 2-iodobenzoic acid with methanol, for instance, yields methyl 2-iodobenzoate, a widely used coupling partner in Sonogashira reactions. rsc.org

Other halogenated benzoic acids, such as 2-bromobenzoic acid derivatives, can also serve as coupling partners, although aryl iodides generally exhibit higher reactivity in Sonogashira couplings. rsc.org The reactivity difference can be exploited for selective reactions. The synthesis of various substituted 2-halobenzoic acids, for example through iodination of substituted benzoic acids, provides access to a diverse range of precursors for the synthesis of functionalized 2-ethynylbenzoic acids. scielo.org.mx

The choice of the halide coupling partner is a critical parameter that can be tuned to control the reactivity and selectivity of the subsequent cross-coupling reaction.

Comparative Analysis of Synthetic Pathways

The optimization of reaction yields is a central theme in the synthesis of this compound derivatives. Various strategies, from catalyst selection to the use of protecting groups, have been developed to maximize the output of these synthetic transformations.

Palladium-catalyzed reactions are prominent in the literature for their high efficiency. For instance, the oxidative carbonylation of this compound derivatives using a palladium iodide (PdI₂) catalyst in conjunction with potassium iodide (KI) can produce alkyl (Z)-2-[3-oxoisobenzofuran-1-(3H)-ylidene]acetates in high to excellent yields, ranging from 70% to 98%. researchgate.netdntb.gov.uaresearchgate.net The reaction conditions typically involve PdI₂ (2 mol%) and KI (20 mol%), with desilylation of trimethylsilyl (TMS)-protected precursors occurring in situ. dntb.gov.ua The TMS group serves to protect the triple bond from potential side reactions like decomposition or oligomerization, which ensures a higher product yield. dntb.gov.ua

Multi-catalytic one-pot reactions also offer an efficient route. The synthesis of indolizine (B1195054) scaffolds from this compound and α,ω-vinylamines has been achieved using a dual catalytic system of Au(PPh₃)Cl and Hoveyda–Grubbs II catalyst. rsc.org Optimization of this sequential process, which involves hydrocarboxylation, aminolysis, cyclization, and ring-closing metathesis, led to the formation of the desired products in moderate to good yields (51–83%). rsc.org The choice of solvent was found to be critical; while toluene (B28343) was effective, dichloromethane (B109758) (DCM) or dichloroethane (DCE) proved superior for certain aliphatic substrates in the initial hydrocarboxylation step. rsc.org

Other transition metals also effectively catalyze the transformation of 2-ethynylbenzoic acids. Rhenium complexes, such as ReCl(CO)₅, catalyze the 6-endo cyclization to produce isocoumarins in moderate to good yields under mild conditions and with low catalyst loading. researchgate.net Similarly, gold(I)-catalyzed one-pot cascade reactions of 2-ethynylbenzoic acids with substituted tryptamines have been shown to proceed in high yields. acs.org

Table 1: Selected Synthetic Reactions and Optimized Yields for this compound Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.

| Reaction Type | Catalyst System | Substrate | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxidative Carbonylation | PdI₂ / KI | 2-[(trimethylsilyl)ethynyl]benzoic acids | Alkylidenephthalides | 70-98 | researchgate.netdntb.gov.uaresearchgate.net |

| Sequential-Relay Catalysis | Au(PPh₃)Cl / Hoveyda–Grubbs II | This compound | Indolizines | 51-83 | rsc.org |

| Intramolecular Cyclization | ReCl(CO)₅ | 2-ethynylbenzoic acids | Isocoumarins | Moderate to Good | researchgate.net |

| One-Pot Cascade | Gold(I) catalyst | This compound | Tryptamine-fused polycycles | High | acs.org |

Controlling the regioselectivity and stereoselectivity is crucial for synthesizing specific isomers of this compound derivatives. The choice of catalyst and the nature of the substituents on the alkyne moiety are key determining factors.

Regioselectivity: The intramolecular cyclization of 2-ethynylbenzoic acids can proceed via two main pathways: 5-exo-dig or 6-endo-dig cyclization. The outcome is highly dependent on the catalytic system.

Palladium Catalysis: Palladium-catalyzed oxidative carbonylation reactions demonstrate high regioselectivity, proceeding through a syn 5-exo-dig cyclization pathway to form alkylidenephthalides. dntb.gov.uaresearchgate.net

Rhenium Catalysis: In contrast, rhenium-catalyzed cyclizations proceed with absolute regioselectivity via a 6-endo-dig pathway, yielding isocoumarins. researchgate.net

Rhodium Catalysis: The regioselectivity of rhodium-catalyzed cyclizations is strongly influenced by the alkyne substituent. uniovi.es When this compound (a terminal alkyne) is used, the reaction favors the 5-exo pathway to form a phthalide (B148349). However, with internal alkyne substrates, the 6-endo cyclization is largely favored. uniovi.es

Copper Catalysis: The cycloisomerization catalyzed by copper(II) chloride can result in a mixture of (Z)-3-alkylideneisobenzofuran-1(3H)-ones (from 5-exo-dig) and 1H-isochromen-1-ones (from 6-endo-dig). researchgate.net Interestingly, the selectivity can be tuned by the choice of solvent, with certain ionic liquids favoring the exclusive formation of the isobenzofuranone. researchgate.net

Stereoselectivity: Many synthetic routes afford products with high stereoselectivity. The palladium-catalyzed oxidative heterocyclization-alkoxycarbonylation of 2-(ethynyl)benzoic acids is a notable example, stereoselectively converting the starting materials into (Z)-2-[oxoisobenzofuran-1-(3H)-ylidene]acetates. researchgate.net The Z-configuration of the exocyclic double bond is a consistent outcome of this methodology. dntb.gov.uaresearchgate.net

Table 2: Influence of Catalytic Systems on Selectivity in the Cyclization of this compound This table is interactive. You can sort and filter the data by clicking on the headers.

| Catalyst System | Predominant Cyclization Mode | Resulting Structure | Selectivity Notes | Reference |

|---|---|---|---|---|

| PdI₂ / KI | syn 5-exo-dig | (Z)-Alkylidenephthalide | High regio- and stereoselectivity | researchgate.netdntb.gov.uaresearchgate.net |

| ReCl(CO)₅ | 6-endo-dig | Isocoumarin (B1212949) | Absolute regioselectivity | researchgate.net |

| Rhodium(I) complexes | 5-exo-dig (for terminal alkyne) | Phthalide | Regioselectivity dependent on alkyne substituent | uniovi.es |

| Rhodium(I) complexes | 6-endo-dig (for internal alkyne) | Isocoumarin | Regioselectivity dependent on alkyne substituent | uniovi.es |

| CuCl₂ | Mixture of 5-exo and 6-endo | Isobenzofuranone & Isocoumarin | Selectivity influenced by solvent | researchgate.net |

Catalytic Transformations Involving 2 Ethynylbenzoic Acid

Cyclization Reactions

Rhenium Complex-Catalyzed Cyclization to Isocoumarins

The treatment of 2-ethynylbenzoic acids with a catalytic amount of a rhenium complex, such as pentacarbonylchlororhenium(I) (ReCl(CO)₅), selectively yields isocoumarins through a 6-endo cyclization pathway. researchgate.netclockss.org This method provides a direct route to 3-substituted-1H-isochromen-1-ones in moderate to good yields. clockss.org For instance, the reaction of 2-(phenylethynyl)benzoic acid with 5 mol% of ReCl(CO)₅ in hexane (B92381) at 80°C for 10 hours results in an 88% yield of 3-phenyl-1H-isochromen-1-one, with only a minor amount of the 5-exo cyclized product, 3-(1-benzylidene)phthalide, being formed. clockss.org While other rhenium complexes like [ReBr(CO)₅], Re₂(CO)₁₀, ReCl₅, and [ReCp(CO)₃] are also active, they are significantly less effective than ReCl(CO)₅. uniovi.es

Mechanistic Investigations of Rhenium-Catalyzed 6-Endo Cyclization

While the precise reaction pathway is not fully elucidated, a plausible mechanism for the rhenium-catalyzed cyclization has been proposed. clockss.org The initial step is believed to be the decarbonylation of ReCl(CO)₅ to generate the coordinatively unsaturated 16-electron complex, ReCl(CO)₄. clockss.org This species then coordinates to the carbon-carbon triple bond of the 2-ethynylbenzoic acid, activating it for nucleophilic attack. clockss.org The subsequent intramolecular nucleophilic addition of the carboxylic acid group to the activated alkyne, followed by protonation, affords the 1H-isochromen-1-one product. clockss.org This process represents a 6-endo-dig cyclization.

Influence of Substituents on Selectivity and Yield

The electronic nature of the substituent on the ethynyl (B1212043) group of the this compound substrate significantly influences the selectivity and yield of the rhenium-catalyzed cyclization. clockss.org Electron-donating groups on the aromatic ring of 2-(arylethynyl)benzoic acids lead to excellent selectivity and high yields of the corresponding 3-aryl-1H-isochromen-1-ones. clockss.org For example, 2-((4-methylphenyl)ethynyl)benzoic acid and 2-((4-methoxyphenyl)ethynyl)benzoic acid give the desired isocoumarins in 96% and 87% yields, respectively. clockss.org Conversely, the presence of electron-withdrawing groups on the aromatic ring results in a decrease in both yield and selectivity. lookchem.com

Table 1: Rhenium-Catalyzed Cyclization of Various 2-(Arylethynyl)benzoic Acids

| Entry | R in 2-(RC≡C)C₆H₄CO₂H | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 3-Phenyl-1H-isochromen-1-one | 88 |

| 2 | 4-Methylphenyl | 3-(4-Methylphenyl)-1H-isochromen-1-one | 96 |

| 3 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1H-isochromen-1-one | 87 |

Data sourced from Umeda et al., 2015. clockss.org

Palladium-Catalyzed Cyclization Reactions

Palladium complexes are also effective catalysts for the cyclization of this compound derivatives, leading to different heterocyclic products depending on the reaction conditions.

Oxidative Carbonylation to Isobenzofuranones

A significant application of palladium catalysis with this compound is its oxidative carbonylation to produce alkyl (Z)-2-[3-oxoisobenzofuran-1(3H)-ylidene]acetates. dntb.gov.uaresearchgate.net This reaction proceeds with high regio- and stereoselectivity. dntb.gov.uaresearchgate.net Typically, 2-[(trimethylsilyl)ethynyl]benzoic acids are used as substrates, and the trimethylsilyl (B98337) group is cleaved in situ. unipr.it The reaction is carried out under an atmosphere of carbon monoxide and air (as the oxidant) in an alcoholic solvent. uniovi.esresearchgate.net

Role of the PdI₂/KI Catalytic System

The catalytic system composed of palladium(II) iodide (PdI₂) and potassium iodide (KI) is particularly effective for the oxidative carbonylation of 2-ethynylbenzoic acids. dntb.gov.uaresearchgate.netmdpi.com In this system, PdI₂ is the active catalyst, and KI serves as a crucial additive. mdpi.com The reaction of 2-[(trimethylsilyl)ethynyl]benzoic acids with this catalytic system (typically 2 mol% PdI₂ and 20 mol% KI) in the presence of an alcohol leads to the formation of isobenzofuranones in high to excellent yields (70–98%). dntb.gov.uaresearchgate.netresearchgate.net

The proposed mechanism involves a syn 5-exo-dig cyclization. researchgate.net It is suggested that a palladium carboxylate intermediate is formed, which then undergoes an intramolecular insertion of the triple bond, followed by carbon monoxide insertion and nucleophilic attack by the alcohol. researchgate.netunipr.it The use of the PdI₂/KI system has been foundational in the development of various palladium-catalyzed carbonylation reactions. mdpi.com

Table 2: PdI₂/KI-Catalyzed Oxidative Carbonylation of 2-[(Trimethylsilyl)ethynyl]benzoic Acid Derivatives

| Entry | R¹ in Acid | R² in R²OH | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Methyl | Methyl (Z)-2-[3-oxoisobenzofuran-1(3H)-ylidene]acetate | 98 |

| 2 | H | Ethyl | Ethyl (Z)-2-[3-oxoisobenzofuran-1(3H)-ylidene]acetate | 95 |

| 3 | H | Isopropyl | Isopropyl (Z)-2-[3-oxoisobenzofuran-1(3H)-ylidene]acetate | 90 |

| 4 | 4-Methoxy | Methyl | Methyl (Z)-2-[5-methoxy-3-oxoisobenzofuran-1(3H)-ylidene]acetate | 85 |

| 5 | 4-Chloro | Methyl | Methyl (Z)-2-[5-chloro-3-oxoisobenzofuran-1(3H)-ylidene]acetate | 70 |

This table is a representative example based on findings reported in the literature. dntb.gov.uaresearchgate.netresearchgate.net

Continuous Palladium-Catalyzed Carbonylative Cyclization

Efforts to develop more sustainable and efficient processes have led to the exploration of continuous flow systems for the palladium-catalyzed carbonylative cyclization of this compound derivatives. cam.ac.uk These systems offer potential advantages such as improved reaction control, enhanced safety, and easier scalability. Research in this area has demonstrated the feasibility of using iron pentacarbonyl as a carbon monoxide source in a continuous flow setup for this transformation. cam.ac.uk

Copper-Catalyzed Cycloisomerization in Ionic Liquids

Copper catalysts have emerged as a viable alternative for the cycloisomerization of this compound, particularly when conducted in ionic liquids (ILs). researchgate.net This approach offers the benefits of using a less expensive and more abundant metal catalyst, coupled with the potential for catalyst and solvent recycling.

The regioselectivity of the copper-catalyzed cycloisomerization of 2-alkynylbenzoic acids is significantly influenced by the solvent system, particularly when using ionic liquids. researchgate.netresearchgate.net For instance, in the presence of CuCl2, the reaction of 2-alkynylbenzoic acids bearing an aryl substituent on the triple bond in 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate (B86663) ([Emim][EtSO4]) results in a mixture of (Z)-3-alkylideneisobenzofuran-1(3H)-ones (from a 5-exo-dig cyclization) and 1H-isochromen-1-ones (from a 6-endo-dig cyclization). researchgate.netresearchgate.net In contrast, employing N-ethyl-N-methylmorpholinium dicyanamide (B8802431) ([Mor1,2N(CN)2]) as the solvent leads to the selective formation of the isobenzofuranone product. researchgate.net This highlights the crucial role of the ionic liquid in directing the reaction pathway.

The competition between the 5-exo-dig and 6-endo-dig cyclization pathways in the copper-catalyzed reaction of 2-alkynylbenzoic acids dictates whether isobenzofuranones or isocoumarins are formed. researchgate.netresearchgate.net As mentioned, the choice of ionic liquid can steer the reaction towards one product over the other. researchgate.netresearchgate.net This divergent synthesis provides a valuable tool for selectively accessing either of these important heterocyclic scaffolds from a common starting material. nih.gov

Table 2: Solvent Effects on Copper-Catalyzed Cycloisomerization of 2-Alkynylbenzoic Acids

| Catalyst | Ionic Liquid | Cyclization Pathway(s) | Product(s) |

| CuCl2 | [Emim][EtSO4] | 5-exo-dig and 6-endo-dig | Mixture of (Z)-3-alkylideneisobenzofuran-1(3H)-ones and 1H-isochromen-1-ones |

| CuCl2 | [Mor1,2N(CN)2] | Selective 5-exo-dig | (Z)-3-alkylideneisobenzofuran-1(3H)-ones |

Ruthenium Complex-Catalyzed Cyclization Approaches

Ruthenium complexes have also been investigated as catalysts for the cyclization of this compound, offering another avenue for the synthesis of isocoumarins. uniovi.es While ruthenium catalysts have been more extensively used for the intermolecular addition of carboxylic acids to alkynes, their application in the intramolecular cyclization of alkynoic acids is less common. uniovi.es Nevertheless, certain ruthenium complexes have shown efficacy in promoting these transformations. For example, the first-generation Grubbs catalyst, [RuCl2(=CHPh)(PCy3)2], in conjunction with trifluoroacetic acid, has been used to assemble a variety of fused polyheterocyclic compounds from alkynoic acids. uniovi.es

Intramolecular Cyclization in the Absence of Metal Catalysts

While many cyclization reactions of this compound derivatives are catalyzed by transition metals, there is growing interest in developing metal-free synthetic routes. One such approach involves a sequential O-acylation/Wittig reaction to produce 3-substituted isocoumarins. mdpi.com This method utilizes the readily available (2-carboxybenzyl)-triphenylphosphonium bromide and various acid chlorides in the presence of triethylamine. mdpi.com The reaction proceeds through an initial O-acylation followed by an intramolecular Wittig reaction of the resulting acid anhydride, demonstrating high functional group tolerance and providing excellent yields of up to 90%. mdpi.com

This metal-free strategy offers a practical and environmentally benign alternative to traditional metal-catalyzed methods for the synthesis of isocoumarin (B1212949) derivatives. mdpi.com

Hydrocarboxylation and Related Additions

Hydrocarboxylation, the addition of a carboxylic acid and a hydrogen atom across a carbon-carbon multiple bond, is a fundamental transformation in organic synthesis. organic-chemistry.org In the context of this compound, intramolecular hydrocarboxylation is a key step in the synthesis of various heterocyclic scaffolds. This process is often catalyzed by transition metals, which activate the alkyne group towards nucleophilic attack by the carboxylic acid. mdpi.com

For instance, gold(I) catalysts have been effectively used to promote the intramolecular hydrocarboxylation of this compound, leading to the formation of an enol lactone intermediate. rsc.orgrsc.orgresearchgate.net This intermediate is crucial in sequential reactions for building more complex molecules. rsc.orgrsc.orgresearchgate.net Similarly, palladium complexes have been employed to catalyze the hydrocarboxylation of alkynoic acids, including derivatives of this compound. mdpi.comuniovi.es Ruthenium carbene complexes, in the presence of an acid co-catalyst, also facilitate the hydrocarboxylation of terminal alkynes, a reaction pathway applicable to this compound. mdpi.com

The regioselectivity of the cyclization (i.e., the formation of a five-membered phthalide (B148349) versus a six-membered isocoumarin ring) can be influenced by the choice of catalyst and the substituents on the alkyne. uniovi.esresearchgate.net For example, while some rhodium(I) complexes favor the 6-endo cyclization to form isocoumarins with internal alkynes, the 5-exo cyclization to yield a phthalide is the major pathway for the terminal alkyne of this compound itself. uniovi.es In contrast, rhenium-catalyzed cyclization of 2-ethynylbenzoic acids shows high selectivity for the 6-endo pathway, producing isocoumarins in good yields. clockss.org

Palladium-catalyzed oxidative carbonylation of this compound derivatives in the presence of alcohols leads to the formation of (Z)-2-[3-oxoisobenzofuran-1-(3H)-ylidene]acetates, demonstrating a regio- and stereoselective transformation. researchgate.netmdpi.comunipr.it

Sequential-Relay Catalysis in Complex Molecule Synthesis

The reactivity of this compound makes it an ideal starting material for sequential-relay catalysis, a strategy where multiple catalytic transformations occur in a single reaction vessel to construct complex molecules from simple precursors. rsc.org This approach is highly efficient as it minimizes waste, time, and cost associated with isolating intermediates. rsc.org

A notable application of sequential-relay catalysis involving this compound is the synthesis of aryl-fused indolizin-3-ones. rsc.orgrsc.orgresearchgate.net Indolizine (B1195054) and its derivatives are important nitrogen-containing heterocyclic scaffolds found in numerous bioactive compounds. nih.govijettjournal.org

In a one-pot procedure, this compound is first subjected to a gold(I)-catalyzed intramolecular hydrocarboxylation to form an enol lactone intermediate. rsc.orgrsc.orgresearchgate.net This is followed by aminolysis with an appropriate α,ω-vinylamine, leading to the formation of an enamide intermediate after cyclization. rsc.orgrsc.orgresearchgate.net The final step is a ruthenium-catalyzed ring-closing metathesis of the enamide to furnish the desired aryl-fused indolizin-3-one. rsc.orgrsc.orgresearchgate.net

This multicatalytic system, employing both gold and ruthenium catalysts, allows for the efficient construction of a diverse range of indolizine derivatives with good yields and functional group tolerance. rsc.orgrsc.org The reaction demonstrates the power of sequential-relay catalysis to rapidly build molecular complexity from a relatively simple starting material like this compound. rsc.org

Applications of 2 Ethynylbenzoic Acid in Advanced Materials and Functional Molecules

Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, 2-ethynylbenzoic acid is utilized as a critical component in the molecular engineering of sensitizers for Dye-Sensitized Solar Cells (DSSCs). These devices offer a promising alternative to conventional silicon-based solar cells. The performance of a DSSC is highly dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into the semiconductor electrode, typically titanium dioxide (TiO₂).

Porphyrins, due to their strong absorption in the visible region of the solar spectrum, are excellent candidates for DSSC sensitizers. scirp.org this compound is integrated into porphyrin structures, often acting as a π-conjugated linker between the porphyrin core and the semiconductor surface. researchgate.net This integration is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where the ethynyl (B1212043) group of the benzoic acid derivative is linked to a halogenated position on the porphyrin macrocycle. researchgate.net This synthetic strategy allows for the precise placement of the anchoring group and the extension of the dye's conjugated system, which is crucial for tuning its electronic and optical properties. researchgate.net A series of zinc porphyrin dyes, for instance, have been synthesized using p-ethynylbenzoic acid as an electron-withdrawing and anchoring group. researchgate.net

The incorporation of an ethynylbenzoic acid anchor significantly influences the photophysical and electrochemical properties of the sensitizer, which in turn dictates the performance of the DSSC. The ethynyl linkage extends the π-conjugation of the porphyrin, often leading to a red-shift and broadening of the absorption spectra, particularly the Soret and Q bands. rsc.org This enhanced light-harvesting capability allows the solar cell to utilize a larger portion of the solar spectrum.

Research comparing sensitizers with different anchoring groups has demonstrated the advantages of the ethynylbenzoic acid moiety. For example, a study on two organic donor-π-bridge-acceptor sensitizers revealed that the dye ZL003, which uses rigid 4-ethynylbenzoic acid as its acceptor and anchor, achieved a significantly higher power conversion efficiency (PCE) than the dye ZL005, which employs a more common cyanoacrylic acid anchor. diva-portal.orgresearchgate.net The ZL003-based device showed superior performance primarily due to higher electron-injection efficiency and a greater amount of dye loading on the TiO₂ surface. diva-portal.orgresearchgate.net

The detailed photovoltaic parameters from this comparative study are presented below.

| Sensitizer | Anchor Group | Jsc (mA cm-2) | Voc (mV) | FF (%) | PCE (%) |

|---|---|---|---|---|---|

| ZL003 | 4-Ethynylbenzoic acid (EBA) | 19.74 | 957 | 70.8 | 13.4 |

| ZL005 | Cyanoacrylic acid (CA) | 12.21 | 808 | 74.4 | 7.2 |

Data sourced from studies on ZL003 and ZL005 sensitizers. diva-portal.orgresearchgate.net

Polymer Chemistry and Materials Science

The dual functionality of this compound also makes it a valuable monomer and modifying agent in polymer chemistry. Its ability to participate in polymerization and introduce carboxylic acid groups allows for the synthesis of functional polymers with tailored properties.

Incorporating this compound or its derivatives into polymer chains can significantly modify their properties. The rigid, aromatic structure of the benzoic acid unit can enhance the thermal stability and mechanical strength of the resulting polymer. chemimpex.com The carboxylic acid groups provide sites for hydrogen bonding, which can improve intermolecular interactions and influence the polymer's solubility and morphology. Furthermore, these acid groups can be deprotonated to create polyelectrolytes or serve as reactive handles for post-polymerization modification, allowing for the attachment of other functional molecules or cross-linking agents.

This compound is a key precursor for the synthesis of high-performance materials like poly(phenylacetylene)s. For instance, p-ethynylbenzoic acid can undergo thermal solid-state polymerization to produce a poly(phenylacetylene) (PPA) derivative. acs.org Poly(phenylacetylene)s are known for their interesting optical and electronic properties and potential applications in areas such as conducting materials and sensors.

Furthermore, derivatives of ethynylbenzoic acid have been used to synthesize more complex macromolecular structures. For example, 4-ethynylbenzoic acid is a starting material for creating precursors used in the synthesis of glutamic acid-based dendritic helical poly(phenylacetylene)s. These sophisticated, highly branched polymers possess unique, ordered structures that are of interest for advanced materials applications.

Functionalized Surfaces and Nanomaterials

This compound serves as a crucial building block in the functionalization of nanomaterials, particularly in the synthesis of tailored ligands for nanoparticles. While direct applications of this compound in forming self-assembled monolayers on flat surfaces are not extensively documented in current research, its primary role is in the creation of functionalized nanoparticles. These nanoparticles can be considered as nano-scale surfaces with specifically engineered properties.

The ethynyl group of this compound is a key functional moiety that allows for its attachment to other molecules, such as polymers, which can then be used to coat and functionalize nanomaterials. This approach is central to modifying the surface chemistry of nanoparticles, thereby controlling their interaction with the surrounding environment. The functionalization can enhance properties like stability, solubility, and biocompatibility, making the nanomaterials suitable for a range of applications in catalysis and biomedicine.

The process of functionalizing these nanomaterials often involves the synthesis of a ligand, such as a polymer chain, which is terminated with the this compound moiety. This ligand is then attached to the surface of a nanoparticle. This method of surface modification is a cornerstone of nanotechnology, enabling the development of advanced materials with precisely controlled surface properties.

Solid-State Polymerization of Ethynylbenzoic Acid Derivatives

Research on p-ethynylbenzoic acid has shown that it can undergo thermal solid-state polymerization. The crystal structure of p-ethynylbenzoic acid features linear chains and close contacts between the acetylene (B1199291) groups of neighboring molecules, which facilitates a topochemical reaction. When heated, crystals of p-ethynylbenzoic acid undergo a transformation into an amorphous poly(phenylacetylene) derivative.

The polymerization process of p-ethynylbenzoic acid has been characterized by techniques such as differential scanning calorimetry, which reveals several exothermic processes corresponding to the polymerization and subsequent reactions. The resulting polymer exhibits distinct absorption and emission spectral characteristics. Further heating of the polymer can lead to the formation of a cyclic trimer.

These findings for p-ethynylbenzoic acid suggest that this compound, as a related aryl acetylene, may also possess the potential for solid-state polymerization, although the specific reaction conditions and product characteristics would likely differ due to the different substitution pattern on the benzene (B151609) ring.

Table 1: Thermal Solid-State Polymerization of p-Ethynylbenzoic Acid

| Parameter | Description |

| Monomer | p-Ethynylbenzoic Acid (EBA) |

| Reaction Type | Thermal Solid-State Polymerization |

| Key Structural Feature for Reactivity | Linear chains and short intermolecular contacts between acetylene moieties in the crystal structure. |

| Product | Amorphous poly(phenylacetylene) (PPA) derivative. |

| Further Reaction | A subsequent thermal process can lead to a cyclic trimer. |

| Analytical Technique | Differential scanning calorimetry shows at least four exothermic processes. |

Note: This data is for p-ethynylbenzoic acid, as specific data for the solid-state polymerization of this compound is not available in the reviewed literature.

Fluorescent Probes for Biological Imaging

While the core structure of this compound, an aromatic ring with both a carboxylic acid and an ethynyl group, presents possibilities for the synthesis of fluorescent molecules, there is currently a lack of specific research demonstrating its direct use in the development of fluorescent probes for biological imaging. The synthesis of fluorescent probes is a complex field that involves the careful design of molecules to achieve desired photophysical properties, such as high quantum yield, photostability, and specific targeting within biological systems.

In principle, the ethynyl group of this compound could be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the benzoic acid moiety to a fluorophore or a biomolecule. This modular approach is common in the synthesis of complex molecular probes. However, the scientific literature to date does not provide specific examples of this compound being employed in this manner for the creation of fluorescent probes for biological imaging. Therefore, this remains a potential area for future research and development.

Ligands for Colloidal Noble Metal Nanoparticles

This compound is a precursor in the design of advanced polymer ligands for the surface functionalization of colloidal noble metal nanoparticles, such as those made of gold and palladium. researchgate.net The unique properties of the phenylacetylene (B144264) group, derived from this compound, allow for strong and tunable interactions with metal surfaces, offering advantages over traditional ligands like thiols. nih.gov

A significant application of this compound is in the synthesis of phenylacetylene-terminated poly(ethylene glycol) (PEG-PA) ligands. researchgate.net In a typical synthesis, this compound is coupled to the hydroxyl terminus of a PEG chain through an esterification reaction. researchgate.net The resulting PEG-PA polymer combines the biocompatibility and solubility of PEG with the strong metal-binding properties of the phenylacetylene group.

These PEG-PA ligands can bind to noble metal nanoparticles through the formation of an acetylide (M-C≡C-R) bond, which can afford a high grafting density. researchgate.netnih.gov The nature of the interaction between the ligand and the nanoparticle surface can be controlled by the grafting conditions. It can be switched between a strong σ-bond and a weaker extended π-backbond. researchgate.netnih.gov This strong σ-bonding is competitive with other common capping ligands, including thiols. nih.gov

The use of PEG-PA ligands has been shown to improve the catalytic performance of palladium nanoparticles in reactions such as ethanol (B145695) oxidation, by preventing the absorption of reaction intermediates on the nanoparticle surface. nih.gov

The functionalization of nanoparticles with PEG-PA ligands is typically achieved through a ligand exchange methodology. researchgate.net This "grafting to" approach involves replacing the original capping ligands on the nanoparticle surface with the desired PEG-PA ligands. rsc.org For instance, citrate-stabilized gold nanoparticles can be modified by exchanging the citrate (B86180) ligands with PEG-PA. rsc.org

The ligand exchange process can be monitored in real-time using techniques like surface-enhanced Raman scattering (SERS), which allows for the study of the kinetics of the exchange process. semanticscholar.org Research has shown that phenylacetylene-based ligands are generally weaker than thiol ligands but stronger than polymeric capping agents like polyvinylpyrrolidone (B124986) (PVP). semanticscholar.org The efficiency of the ligand exchange can be influenced by factors such as the presence of a base. rsc.org

This methodology provides a versatile tool for controlling the surface chemistry of colloidal nanoparticles, which is essential for their application in areas such as catalysis, sensing, and nanomedicine. nih.govrsc.org

Table 2: Properties of Phenylacetylene-Terminated PEG Ligands for Nanoparticle Functionalization

| Property | Description | Reference |

| Ligand Structure | Phenylacetylene-terminated poly(ethylene glycol) (PEG-PA), synthesized from ethynylbenzoic acid and PEG. | researchgate.net |

| Binding to Nanoparticles | Forms an acetylide (M-C≡C-R) bond with noble metal surfaces. | researchgate.netnih.gov |

| Grafting Density | Can achieve a high grafting density. | researchgate.net |

| Bonding Nature | Can be switched between a strong σ-bond and a weaker extended π-backbond depending on conditions. | nih.gov |

| Ligand Strength | Stronger than polyvinylpyrrolidone (PVP) but generally weaker than thiols. | semanticscholar.org |

| Application | Improves catalytic performance of palladium nanoparticles for ethanol oxidation. | nih.gov |

Theoretical and Computational Studies of 2 Ethynylbenzoic Acid

Density Functional Theory (DFT) Calculationspeerj.comresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations for 2-Ethynylbenzoic acid allow for a detailed examination of its fundamental chemical nature. By solving the Schrödinger equation in an approximate manner, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of this size.

The electronic structure of a molecule dictates its reactivity, stability, and physical properties. For this compound, DFT calculations are used to analyze the distribution of electron density and to identify regions that are susceptible to electrophilic or nucleophilic attack. semanticscholar.org A key tool in this analysis is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface. For this compound, the MEP surface would predictably show a region of high negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic group would exhibit a positive potential (blue color), highlighting its acidic nature. uwosh.edu

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also crucial. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For aromatic compounds like this compound, the HOMO and LUMO are typically π-orbitals distributed across the benzene (B151609) ring and the ethynyl (B1212043) group. uwosh.edu

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be compared with experimental data to validate the computational model and to help assign the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.net Studies on similar benzoic acid derivatives have shown that TD-DFT, particularly with hybrid functionals like B3LYP or range-separated functionals like CAM-B3LYP, can provide results in good agreement with experimental spectra. researchgate.net

The following is an interactive data table representing typical TD-DFT output for a molecule like this compound, calculated in a solvent.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule. semanticscholar.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals, providing a clear Lewis structure picture. wikipedia.org

The following interactive data table shows representative NBO analysis results, illustrating key intramolecular interactions.

Molecular Docking and Dynamics Simulationsnih.gov

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein receptor. nih.govajchem-a.com These methods are crucial in drug discovery and materials science for assessing potential interactions at the molecular level. nih.gov

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. mdpi.com The process involves sampling a large number of possible binding poses and scoring them based on their energetic favorability. mdpi.com For this compound, docking simulations could be used to explore its potential to inhibit a specific enzyme, for example. The scoring functions would evaluate interactions such as hydrogen bonds between the carboxylic acid group and polar amino acid residues (e.g., Arginine, Lysine, Histidine), as well as π-π stacking interactions between the aromatic ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. peerj.com

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. nih.govmdpi.com MD simulations model the atomic motions of the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. ajchem-a.com By analyzing the trajectory of the simulation, one can calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. nih.gov These simulations are vital for understanding the dynamic nature of molecular recognition and for predicting the binding specificity of a ligand for its target. nih.gov

Reaction Mechanism Elucidation through Computational Methodssemanticscholar.orgajgreenchem.comwisc.edu

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.orgnih.gov By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. ajgreenchem.com This allows for the calculation of activation energies, which determine the reaction rate, and provides a detailed, step-by-step understanding of how chemical transformations occur.

For reactions involving this compound, DFT calculations can be employed to explore various possible pathways. For instance, in a potential decarboxylation reaction, computational methods could be used to compare different mechanisms, such as a concerted pathway versus a stepwise pathway involving an intermediate. ajgreenchem.comresearchgate.net The geometries of the transition states can be optimized, and the activation energy for each step can be calculated. researchgate.net This information is crucial for predicting the feasibility of a reaction under specific conditions and for understanding the role of catalysts. Similarly, for cycloaddition reactions involving the ethynyl group, computational studies can predict the regioselectivity and stereoselectivity of the products by comparing the activation barriers of the competing pathways. nih.gov These theoretical investigations provide fundamental insights that can guide the design of new synthetic routes and the development of novel chemical entities. nih.gov

Advanced Spectroscopic Characterization Techniques in 2 Ethynylbenzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the molecular structure of 2-ethynylbenzoic acid. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often above 10 ppm, due to its deshielded nature and hydrogen bonding effects. The protons on the aromatic ring resonate in the region of 7.5-8.2 ppm, with their specific shifts and coupling patterns being determined by their position relative to the electron-withdrawing carboxyl group and the ethynyl (B1212043) substituent. A sharp singlet around 3.5-4.5 ppm is characteristic of the terminal acetylenic proton (≡C-H).

The ¹³C NMR spectrum provides complementary information. The carbon atom of the carboxyl group (C=O) is highly deshielded and appears around 165-170 ppm. The two sp-hybridized carbons of the alkyne group resonate in the 80-85 ppm range. The six aromatic carbons give rise to distinct signals in the 120-140 ppm region, with the carbon atom directly attached to the carboxyl group (ipso-carbon) appearing at the lower field end of this range. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the entire carbon-hydrogen framework, confirming the successful synthesis of the target molecule.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -COOH | > 10.0 | Broad Singlet |

| ¹H | Aromatic (Ar-H) | 7.5 - 8.2 | Multiplet |

| ¹H | ≡C-H | ~3.5 - 4.5 | Singlet |

| ¹³C | -COOH | ~165 - 170 | - |

| ¹³C | Aromatic (Ar-C) | ~120 - 140 | - |

| ¹³C | -C≡C-H | ~80 - 85 | - |

| ¹³C | -C≡C-H | ~80 - 85 | - |

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

For this compound, XRD analysis confirms the planarity of the benzene (B151609) ring and the linear geometry of the C-C≡C-H fragment. While specific crystal structure data for the 2-ethynyl isomer is not widely published, analysis of the closely related 3-ethynylbenzoic acid provides valuable insight. researchgate.net The crystal structure of 3-ethynylbenzoic acid was solved in the triclinic space group P-1. researchgate.net Such analysis provides unequivocal proof of the molecular connectivity and constitution, leaving no ambiguity about the isomeric form of the product.

| Parameter | Value |

|---|---|

| Formula | C₉H₆O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8630 (7) |

| b (Å) | 8.3000 (9) |

| c (Å) | 11.7490 (1) |

| α (°) | 101.44 |

| β (°) | 93.8 |

| γ (°) | 99.83 |

| Volume (ų) | 361.84 (8) |

A key feature revealed by XRD analysis of benzoic acids is the extensive network of intermolecular hydrogen bonds. In the crystalline state, carboxylic acids typically form centrosymmetric dimers through a pair of O—H···O hydrogen bonds between their carboxyl groups. researchgate.net This interaction is a highly robust and predictable supramolecular synthon, often described with the graph-set notation R²₂(8). The analysis of 3-ethynylbenzoic acid confirms the presence of these classic acid-acid inversion dimers. researchgate.net It is expected that this compound would adopt a similar hydrogen-bonding pattern, which governs the molecular packing and contributes to the thermodynamic stability of the crystal lattice.

UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to electronic transitions from the ground state to excited states.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the conjugated system of the aromatic ring, the carboxyl group, and the ethynyl group. Benzoic acid itself shows characteristic absorption bands in the UV region. rsc.orgnist.gov The introduction of the ethynyl group in conjugation with the benzene ring is expected to cause a bathochromic (red) shift to longer wavelengths and potentially an increase in the molar absorptivity (hyperchromic effect) compared to benzoic acid. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on benzoic acid derivatives in aqueous solutions show that the absorption spectra are sensitive to pH, as the deprotonation of the carboxylic acid to form the benzoate (B1203000) anion alters the electronic structure of the chromophore. rsc.orgresearchgate.net Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could provide further information on the molecule's photophysical properties, although such data for this compound is not commonly reported.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays several characteristic absorption bands that serve as a diagnostic fingerprint for its structure.

The most prominent feature is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. nih.gov Superimposed on this broad band, a sharp, intense peak is typically observed around 3300 cm⁻¹, corresponding to the ≡C-H stretching vibration of the terminal alkyne. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band around 1700 cm⁻¹. znaturforsch.com The C≡C triple bond stretch, while sometimes weak, is expected to appear in the 2150-2100 cm⁻¹ region. Additional bands corresponding to aromatic C=C and C-H stretching and bending vibrations confirm the presence of the benzene ring. nih.govznaturforsch.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| O-H Stretch | Carboxylic Acid (dimer) | 3300 - 2500 | Strong, Very Broad |

| C≡C Stretch | Alkyne | 2150 - 2100 | Weak to Medium |

| C=O Stretch | Carboxylic Acid | ~1700 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 2-Ethynylbenzoic Acid Transformations

The transformation of this compound and related alkynoic acids is a fertile ground for the development of novel catalytic systems that offer enhanced efficiency, selectivity, and broader substrate scope. Research is moving beyond traditional catalysts to explore more sustainable and robust options.

Recent studies have highlighted the use of various metal catalysts for cascade reactions involving alkynoic acids like this compound. mdpi.comresearchgate.net These reactions are powerful tools for constructing complex nitrogen-containing heterocyclic compounds in a single pot. researchgate.net For instance, iron(II) bromide has been shown to be an effective catalyst for the formation of pyrrolo and isoindolo-fused heterocycles from this compound and various aminonucleophiles. mdpi.com The performance of this simple iron salt was found to be superior to other Lewis acids and iron catalysts. mdpi.com

Gold(I) catalysts, often in conjunction with silver salts or Brønsted acids, have also been pivotal in catalyzing cascade reactions of alkynoic acids. researchgate.net These systems typically proceed through a metal-catalyzed cycloisomerization to generate an alkylidene lactone intermediate, which then undergoes further transformations. researchgate.net Silver catalysts, such as AgOTf and AgSbF6, have also been employed to promote reactions between alkynoic acids and aminonucleophiles, leading to the synthesis of diverse heterocyclic structures. mdpi.com

A significant future direction is the development of heterogeneous catalysts to improve sustainability and reusability. An example is the creation of a chitosan-supported copper(I) iodide (CS@CuI) catalyst. While demonstrated for the synthesis of quinazolinones from 2-halobenzoic acids, this technology represents a promising approach that could be adapted for transformations of this compound, combining the catalytic activity of copper with the benefits of a recyclable, biodegradable support. beilstein-journals.org

Future research will likely focus on:

Earth-Abundant Metal Catalysts: Expanding the toolkit of catalysts based on iron, copper, and other earth-abundant metals to replace precious metals like gold and palladium.

Heterogenization: Designing more sophisticated solid-supported catalysts for easier separation, recovery, and recycling, thereby improving the economic and environmental viability of processes.

Photocatalysis: Exploring visible-light-induced strategies, which offer mild reaction conditions and unique reactivity pathways for the transformation of ethynylbenzoic acids. researchgate.net

Exploration of New Applications in Medicinal Chemistry and Drug Discovery

The rigid, linear scaffold of the ethynylbenzoic acid moiety is a valuable feature in the design of new therapeutic agents. Its ability to act as a key intermediate allows for the synthesis of complex bioactive molecules.

Synthesis of Retinoid Analogues with Modified Receptor Selectivity

Retinoids are a class of compounds that mediate their biological effects by activating nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov The development of receptor-selective analogues is a major goal in medicinal chemistry to create therapies with improved efficacy and reduced side effects. The ethynylbenzoic acid framework is a key structural component in several potent retinoids.

A prominent example is bexarotene (B63655), an RXR-selective agonist approved for treating cutaneous T-cell lymphoma, which is structurally an analogue of 4-ethynylbenzoic acid. mdpi.com Research is focused on synthesizing novel analogues of bexarotene to enhance its RXR selectivity and reduce its cross-reactivity with other RXR-dependent pathways, which can cause side effects. mdpi.com By modifying the structure, researchers have developed new compounds with improved RXR selectivity, increased anti-proliferative potential in leukemia cell lines, and reduced cross-signaling compared to the parent drug. mdpi.com

The synthetic strategies for these analogues often involve coupling a substituted cyclic or heterocyclic moiety to a benzoic acid derivative. These modifications aim to fine-tune the interaction with the ligand-binding pocket of the receptor. For example, structural modifications to the benzoate (B1203000) portion of stilbene (B7821643) retinoid analogs have led to compounds with greater RXR selectivity or pan-agonist activity (activating both RARs and RXRs). nih.gov Studies have shown that RXR agonists may have a significantly lower teratogenic potential than RAR agonists, highlighting a potential clinical advantage. nih.gov

| Compound Type | Structural Core | Target Receptor(s) | Therapeutic Goal | Reference |

|---|---|---|---|---|

| Bexarotene Analogues | 4-Ethynylbenzoic acid derivative | RXR | Improved RXR selectivity, reduced side effects, anti-proliferative activity | mdpi.com |

| Stilbene Retinoid Analogues | Benzoic acid derivative | RAR and/or RXR | Greater RXR selectivity or pan-agonist activity | nih.gov |

| Oxadiazole-Containing Retinoids | Benzoic acid derivative | RAR | Development of specific RAR agonists | cornell.edu |

Targeting Specific Biological Pathways

Beyond retinoid receptors, the benzoic acid scaffold is being explored for its potential to target other specific biological pathways implicated in disease. The introduction of an ethynyl (B1212043) group on the 2-position provides a rigid and synthetically versatile handle for creating novel derivatives.

One emerging area is the development of multi-target drugs for complex diseases like Alzheimer's. Research has shown that novel benzoic acid derivatives can be designed to simultaneously inhibit multiple enzymes involved in the disease pathway, such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs). nih.gov This multi-target approach may offer a more potent therapeutic strategy. nih.gov The structural framework of this compound is well-suited for the synthesis of libraries of compounds to be screened for such multi-target activities.

Furthermore, derivatives of ethynylbenzoic acid are used as precursors for compounds with other potential therapeutic applications. For instance, N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester serves as a precursor to glutamic acid derivatives, which are a class of molecules with significant therapeutic potential. The unique structure of this compound allows for its incorporation into a wide range of molecular architectures, enabling the exploration of its potential to modulate various biological pathways.

Investigations into Multifunctional Substrates and Chemo/Regioselectivity

This compound is a multifunctional substrate, containing two distinct and chemically reactive sites: the terminal alkyne and the carboxylic acid. A key challenge and opportunity in its application is the control of chemo- and regioselectivity during synthetic transformations. This allows one functional group to be reacted while the other remains intact for subsequent modification.

The distinct reactivity of these two groups is central to the molecule's utility. The terminal alkyne is a versatile handle for metal-catalyzed cross-coupling reactions like the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The carboxylic acid can readily undergo esterification or amidation.

Controlling which site reacts is crucial for complex molecule synthesis. For example, in rhodium-catalyzed annulation reactions of substituted benzoic acids with alkynes, the regioselectivity can be influenced by both the catalyst's supporting ligand and the structure of the alkyne partner. mdpi.com This suggests that for this compound, careful selection of the catalytic system could direct reactions to occur selectively at the C-H bond ortho to the carboxylic acid without affecting the terminal alkyne.

Similarly, in palladium-catalyzed reactions for carbazole (B46965) synthesis, controlling the chemoselectivity of the initial C-N bond-forming step and the regioselectivity of a subsequent C-H arylation is critical for achieving the desired product. nih.gov These principles are directly applicable to this compound, where a catalyst could be chosen to favor either a reaction involving the carboxylic acid (e.g., directing a C-H activation) or a reaction at the alkyne (e.g., a coupling reaction), enabling stepwise and controlled construction of complex molecular architectures. Future research will focus on developing catalytic systems that can precisely distinguish between the different reactive sites on multifunctional substrates like this compound.

Advancements in Computational Modeling for Reaction Prediction and Material Design

Computational modeling has become an indispensable tool for predicting the outcomes of chemical reactions and for designing new materials with tailored properties from first principles. mghpcc.orgmcl.at These approaches are increasingly being applied to molecules like this compound to accelerate discovery and reduce reliance on trial-and-error experimentation.

Quantum mechanical simulations, such as those based on density functional theory (DFT), allow for the exploration of materials at the atomic level without experimental data. mghpcc.org For molecules like this compound, these methods can be used to:

Predict Reaction Pathways: Theoretical studies can model potential rearrangement reactions and predict the most likely products under specific conditions. For example, computational studies have been used to investigate the gas-phase formation of cations derived from ethynyl-substituted aromatics, revealing unexpected reaction pathways. nih.gov

Design Functional Materials: By simulating electronic and optical properties, researchers can design novel organic semiconductors, polymers, or components for solar cells. mghpcc.org The rigid structure of this compound makes it an attractive candidate for building blocks in such materials.

Understand Intermolecular Interactions: Molecular modeling can be used to evaluate how molecules will interact with biological targets, such as the active sites of enzymes. nih.gov This is crucial in drug discovery for predicting the binding affinity of new derivatives and guiding synthetic efforts. nih.gov

The overarching goal of initiatives like the Materials Genome Initiative is to create a computational framework that enables the accelerated design of novel materials. asu.edu By developing high-throughput computational methods, researchers can screen vast numbers of potential structures derived from building blocks like this compound to identify candidates with optimal properties for specific applications, be it in electronics, energy, or medicine. asu.edu

| Modeling Technique | Application Area | Predicted Properties / Outcomes | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Materials Science | Electronic band structures, conductivity, optical properties | mghpcc.org |

| Quantum Chemistry | Reaction Prediction | Reaction mechanisms, stability of intermediates, product structures | nih.gov |

| Molecular Docking | Drug Discovery | Binding affinity to protein active sites, structure-activity relationships | nih.gov |

| High-Throughput Simulations | Materials Discovery | Screening of candidate structures for desired properties (e.g., in 2D materials) | asu.edu |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent intermolecular forces. The ability of molecules to self-assemble into ordered, functional superstructures is a key focus of this field. This compound is an excellent candidate for supramolecular assembly due to its combination of a hydrogen-bonding carboxylic acid group and a rigid, linear ethynyl-phenyl backbone.

The carboxylic acid group is a powerful tool for directing self-assembly. It can form robust and highly directional hydrogen bonds, often leading to the formation of a classic "acid-acid" inversion dimer. researchgate.net This dimerization creates a well-defined building block that can be further organized into larger structures. In the crystal structure of the closely related 3-ethynylbenzoic acid, these dimers are linked into chains by weaker C-H···O hydrogen bonds, demonstrating how a hierarchy of interactions can build complex architectures. researchgate.net

The self-assembly process can also be controlled on surfaces. Studies of 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), a larger analogue, on a silver surface have shown that the molecules can form highly ordered 2D honeycomb networks. mpg.de Crucially, by changing the temperature, the carboxylic acid groups can be sequentially deprotonated, leading to phase transformations into different, more closely packed supramolecular arrangements. mpg.de This demonstrates that the charge state of the carboxylic acid group is a key handle for controlling the resulting supramolecular structure.

The combination of the rigid rod-like nature of the ethynyl-phenyl unit and the strong, directional hydrogen bonding of the carboxylic acid makes this compound a promising building block for:

Liquid Crystals: The molecular shape is conducive to forming ordered phases.

Metal-Organic Frameworks (MOFs): The carboxylic acid can coordinate with metal ions to form porous, crystalline materials with applications in gas storage and catalysis. researchgate.net

Functional Polymers: It can be used as a monomer to synthesize polymers with ordered, helical structures.

Future research will likely explore the self-assembly of this compound and its derivatives in greater detail, aiming to create dynamic, functional materials by precisely programming the intermolecular interactions.

常见问题

Q. What are the common synthetic routes for 2-Ethynylbenzoic acid, and how can researchers optimize reaction conditions?

- Methodological Answer : this compound is typically synthesized via electrophilic substitution or esterification. For example, benzoic acid derivatives can be functionalized using ethynylation reagents like trimethylsilylacetylene under palladium catalysis . To optimize conditions:

- Vary catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and monitor yield via HPLC.

- Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.

- Use temperature-controlled reflux (80–120°C) to balance reaction rate and side-product formation .

- Validation : Confirm product identity via ¹H/¹³C NMR (e.g., ethynyl proton at δ 2.8–3.2 ppm) and FT-IR (C≡C stretch ~2100 cm⁻¹) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Assessment :

- Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Compare retention times against commercial standards .

- Perform elemental analysis (%C, %H, %O) with ≤0.3% deviation from theoretical values.

- Structural Confirmation :

- Single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination. For example, refine data using SHELX and validate bond angles/lengths against DFT calculations .

- Mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 175.06) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

- Experimental Design Variability :

- Standardize assay conditions (e.g., DMSO concentration ≤0.1% in cell cultures to avoid solvent toxicity) .

- Use positive controls (e.g., ascorbic acid for antioxidant assays) to calibrate results .

- Data Analysis :

- Apply multivariate statistics (e.g., PCA) to distinguish structure-activity relationships (SAR) from noise .

- Cross-validate findings using orthogonal assays (e.g., DPPH radical scavenging + SOD inhibition assays) .

Q. How can researchers design experiments to probe the mechanistic role of this compound in catalytic cycles?

- Methodological Answer :

- Kinetic Studies :

- Conduct time-resolved UV-Vis spectroscopy to track intermediate formation (e.g., Pd-ethynyl complexes at λ 450–500 nm) .

- Use stopped-flow techniques for rapid mixing (<1 ms) to capture transient species.

- Computational Modeling :

- Perform DFT calculations (B3LYP/6-311+G**) to map reaction pathways. Compare activation energies of proposed intermediates (e.g., Pd-C≡C vs. Pd-OAc bonds) .

- Isotopic Labeling :

- Synthesize ¹³C-labeled this compound to trace carbon transfer in catalytic cycles via ¹³C NMR .

Q. What advanced techniques improve the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Ligand Engineering :

- Screen bidentate ligands (e.g., Xantphos vs. BINAP) to steer coupling toward C–C vs. C–O bond formation. Monitor selectivity via GC-MS .

- Solvent Effects :

- Test ionic liquids (e.g., [BMIM][PF₆]) to enhance catalyst stability and regioselectivity.

- In Situ Monitoring :

- Use ReactIR to detect intermediates (e.g., Pd-alkyne π-complexes) and adjust reaction parameters in real time .

Data Presentation Guidelines

Retrosynthesis Analysis